molecular formula C17H16F3NO3 B13695656 Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate

Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate

Cat. No.: B13695656
M. Wt: 339.31 g/mol
InChI Key: XJTMALBKPQBKIQ-UHFFFAOYSA-N
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Description

Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate is an organic compound with a complex structure that includes a trifluoromethyl group, a phenethylamine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate typically involves multiple steps, including protection, condensation, and hydrolysis . The process begins with the protection of the hydroxyl group, followed by the condensation of the protected intermediate with 4-(trifluoromethyl)phenethylamine. The final step involves the deprotection and esterification to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the phenethylamine moiety can interact with neurotransmitter systems. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate include:

Uniqueness

What sets this compound apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a trifluoromethyl group and a phenethylamine moiety allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

methyl 2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoate

InChI

InChI=1S/C17H16F3NO3/c1-24-16(23)14-10-13(6-7-15(14)22)21-9-8-11-2-4-12(5-3-11)17(18,19)20/h2-7,10,21-22H,8-9H2,1H3

InChI Key

XJTMALBKPQBKIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCCC2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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